2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

pKa prediction acid-base extraction salt selection

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 1394115-64-0; molecular formula C₅H₅BrN₂S, molecular weight 205.08 g·mol⁻¹) is a heterocyclic building block featuring a 2-bromo-substituted, partially saturated pyrrolo[3,4-d]thiazole bicyclic core. This scaffold is recognized as a key subunit in potent factor Xa (fXa) inhibitors and has been employed in the design of RORγt inverse agonists that advanced to clinical evaluation.

Molecular Formula C5H5BrN2S
Molecular Weight 205.08
CAS No. 1394115-64-0
Cat. No. B3187084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
CAS1394115-64-0
Molecular FormulaC5H5BrN2S
Molecular Weight205.08
Structural Identifiers
SMILESC1C2=C(CN1)SC(=N2)Br
InChIInChI=1S/C5H5BrN2S/c6-5-8-3-1-7-2-4(3)9-5/h7H,1-2H2
InChIKeyKBJLTWPOZQCWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 1394115-64-0): Core Properties and Sourcing Baseline


2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 1394115-64-0; molecular formula C₅H₅BrN₂S, molecular weight 205.08 g·mol⁻¹) is a heterocyclic building block featuring a 2-bromo-substituted, partially saturated pyrrolo[3,4-d]thiazole bicyclic core [1]. This scaffold is recognized as a key subunit in potent factor Xa (fXa) inhibitors [2] and has been employed in the design of RORγt inverse agonists that advanced to clinical evaluation [3]. Commercially, the free base is routinely supplied at ≥98% purity (e.g., ChemScene Cat. No. CS-0445681) and is recommended for storage sealed under dry conditions at 2–8 °C .

Why 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Cannot Be Naively Swapped for Other 2-Halo Analogs


The 2-position halogen on the thiazole ring dictates both the electronic bias of the heterocycle and the available downstream derivatization chemistry. The bromine atom decisively lowers the predicted pKa of the pyrrolidine NH relative to the parent des-halo scaffold (ΔpKa ≈ −1.1 units) and, compared with the 2‑chloro analog, enables markedly higher oxidative-addition rates in palladium-catalyzed cross‑coupling reactions [1]. Consequently, swapping to a 2‑chloro, 2‑fluoro, or unsubstituted variant without re‑optimizing coupling conditions, protecting‑group strategy, or biological target engagement is likely to compromise synthetic efficiency or introduce potency gaps in lead‑optimization programs [2].

Quantitative Differentiation Evidence for 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole vs. Closest Analogs


Predicted pKa Shift Enables Acid-Base-Dependent Extraction and Salt Selection Strategies

The 2‑bromo substituent inductively withdraws electron density from the pyrrolidine nitrogen, lowering the predicted pKa of the conjugate acid to 5.37±0.20 versus 6.50±0.20 for the parent des‑bromo scaffold (5,6‑dihydro‑4H‑pyrrolo[3,4‑d]thiazole, CAS 721926‑87‑0) . This ΔpKa of −1.13 units means that at a given pH, the brominated compound exists to a greater extent in its neutral free‑base form, impacting liquid–liquid extraction efficiency and salt stoichiometry .

pKa prediction acid-base extraction salt selection

C–Br Bond Confers Known Cross‑Coupling Reactivity Advantage Over C–Cl Analogs

Aryl bromides are well‑established to undergo oxidative addition to Pd(0) more rapidly than aryl chlorides; competing experiments demonstrate that aryl chlorides fail to compete with aryl bromides unless specialized catalyst systems are employed [1]. For this reason, the 2‑bromo derivative serves as a more versatile late‑stage diversification handle than the corresponding 2‑chloro analog (exemplified in US Patent 10,806,785, where the 2‑chloro‑substituted pyrrolo[3,4‑d]thiazole required a fully elaborated coupling partner to achieve an IC₅₀ of 0.100 nM in a PD‑L1 assay) [2].

Suzuki coupling oxidative addition C–Br reactivity

Predicted Boiling Point and Density Distinguish Handling and Purification Logistics

Incorporation of a bromine atom increases the predicted boiling point from 238.5±30.0 °C (parent des‑bromo scaffold) to 280.1±30.0 °C and raises the predicted density from 1.297±0.06 g·cm⁻³ to 1.807±0.06 g·cm⁻³ . These differences affect distillation fraction cut points and solvent‑system compatibility during chromatographic purification.

boiling point density physicochemical properties

Scaffold Provenance in Clinically Relevant fXa and RORγt Programs Justifies Selection Over Unvalidated Heterocyclic Cores

The 5,6‑dihydro‑4H‑pyrrolo[3,4‑d]thiazole core has been independently identified as an optimal S4‑binding subunit in an orally active fXa inhibitor program [1] and was deployed as the central scaffold in Vitae Pharmaceuticals' RORγt inverse agonist series that produced the Phase I candidate VTP‑43742 [2]. While no head‑to‑head potency data exist for the isolated 2‑bromo derivative, the 2‑chloro analog described in US 10,806,785 demonstrates an IC₅₀ of 0.100 nM in a PD‑L1 binding assay, confirming that even electron‑withdrawing 2‑halo substituents are compatible with sub‑nanomolar target engagement [3].

factor Xa inhibitor RORγt inverse agonist privileged scaffold

Procurement-Relevant Application Scenarios for 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling in Parallel Synthesis

The C‑2 bromine atom serves as a reliable oxidative‑addition partner for Pd(0), enabling high‑throughput Suzuki–Miyaura library synthesis. Compared with the 2‑chloro analog, which often demands electron‑rich phosphine ligands and elevated temperatures , the 2‑bromo derivative is expected to couple efficiently under standard conditions, reducing screening time and improving reaction success rates across diverse boronic acid sets.

Salt Selection and pH‑Controlled Purification in Process Chemistry

The predicted pKa of 5.37 for the pyrrolidine NH (versus 6.50 for the des‑bromo scaffold) enables selective extraction at mildly acidic pH. Process chemists can exploit this ΔpKa to separate the 2‑bromo intermediate from neutral by‑products by adjusting the aqueous phase to pH ~4–5, simplifying downstream isolation without resorting to chromatography.

Scaffold‑Hopping from Clinical‑Stage RORγt and fXa Inhibitor Cores

The pyrrolo[3,4‑d]thiazole core has been successfully incorporated into a Phase I RORγt inverse agonist (VTP‑43742) [1] and potent oral fXa inhibitors [2]. Medicinal chemistry teams pursuing scaffold‑hopping strategies for inflammatory or thrombotic targets can procure the 2‑bromo building block to rapidly generate focused libraries that retain the privileged core while exploring C‑2 vector diversity.

Building Block for PD‑L1 Antagonist Design Based on Sub‑Nanomolar 2‑Halo Template

US Patent 10,806,785 discloses a 2‑chloro‑pyrrolo[3,4‑d]thiazole‑containing molecule with an IC₅₀ of 0.100 nM in a PD‑L1 binding assay [3]. The 2‑bromo analog offers a direct entry point for SAR exploration, where the bromine handle can be elaborated to probe steric and electronic effects at the C‑2 position without altering the validated core geometry.

Quote Request

Request a Quote for 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.